Cas no 106932-82-5 (Quinoline, 5,7-dibromo-8-(1-methylethoxy)-)
106932-82-5 structure
Product Name:Quinoline, 5,7-dibromo-8-(1-methylethoxy)-
CAS No:106932-82-5
MF:C12H11Br2NO
MW:345.029841661453
CID:1182479
PubChem ID:57939317
Update Time:2025-04-20
Quinoline, 5,7-dibromo-8-(1-methylethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 5,7-dibromo-8-(1-methylethoxy)-
- 5,7-dibromo-8-propan-2-yloxyquinoline
- DB-118237
- 5,7-Dibromo-8-[(propan-2-yl)oxy]quinoline
- 5,7-dibromo-8-isopropoxy-quinoline
- NHYCYXNNMCFJLB-UHFFFAOYSA-N
- 106932-82-5
- SCHEMBL4455766
- 5,7-dibromo -8-isopropoxy-quinoline
- DTXSID10728389
-
- Inchi: 1S/C12H11Br2NO/c1-7(2)16-12-10(14)6-9(13)8-4-3-5-15-11(8)12/h3-7H,1-2H3
- InChI Key: NHYCYXNNMCFJLB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=CC=CN=C2C=1OC(C)C)Br
Computed Properties
- Exact Mass: 342.92073
- Monoisotopic Mass: 342.92074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12
Quinoline, 5,7-dibromo-8-(1-methylethoxy)- Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
106932-82-5 (Quinoline, 5,7-dibromo-8-(1-methylethoxy)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk